molecular formula C8H19BO2 B1336039 Octylboronic acid CAS No. 28741-08-4

Octylboronic acid

Cat. No. B1336039
CAS RN: 28741-08-4
M. Wt: 158.05 g/mol
InChI Key: GKFRVXOKPXCXAK-UHFFFAOYSA-N
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Description

Octylboronic acid is an organic compound with the molecular formula C8H19BO2 . It is a solid substance with a molecular weight of 158.05 . It is used as an organic chemical synthesis intermediate .


Molecular Structure Analysis

The molecular structure of Octylboronic acid consists of an octyl group (a chain of 8 carbon atoms) attached to a boronic acid group . The InChI code for Octylboronic acid is 1S/C8H19BO2/c1-2-3-4-5-6-7-8-9(10)11/h10-11H,2-8H2,1H3 .


Chemical Reactions Analysis

Boronic acids, including Octylboronic acid, are known for their ability to form reversible covalent bonds with diols, making them useful in various chemical reactions . They are particularly well-studied in cis-diol conjugation reactions .


Physical And Chemical Properties Analysis

Octylboronic acid is a solid substance . It has a molecular weight of 158.05 . The density of Octylboronic acid is approximately 0.9±0.1 g/cm3 . It has a boiling point of 262.6±23.0 °C at 760 mmHg . The vapor pressure of Octylboronic acid is 0.0±1.2 mmHg at 25°C .

Scientific Research Applications

Sensing Applications

  • Summary of Application : Boronic acids, including Octylboronic acid, are increasingly utilized in diverse areas of research, including sensing applications . They interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications .
  • Methods of Application : The sensing applications can be homogeneous assays or heterogeneous detection . Detection can be at the interface of the sensing material or within the bulk sample .
  • Results or Outcomes : The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics .

Organic Chemical Synthesis

  • Summary of Application : Octylboronic acid is used as an organic chemical synthesis intermediate .
  • Results or Outcomes : The outcomes would also depend on the specific synthesis. Octylboronic acid could be used to create a variety of organic compounds .

Medicinal Chemistry

  • Summary of Application : Boronic acids and their derivatives have been used in medicinal chemistry for the synthesis of new drugs . They have shown various biological activities such as anticancer, antibacterial, and antiviral activity .
  • Results or Outcomes : The outcomes would also depend on the specific drug being synthesized. The introduction of boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities .

Biochemical Tools

  • Summary of Application : Boronic acids have been used as biochemical tools for various purposes, including the interference in signaling pathways, enzyme inhibition, and cell delivery systems .
  • Results or Outcomes : The outcomes would also depend on the specific biochemical process being studied. Boronic acids have shown crucial role in carbohydrate chemistry and glycobiology, especially the areas of analysis, separation, protection, and activation .

Electrophoresis of Glycated Molecules

  • Summary of Application : Boronic acids have been used for electrophoresis of glycated molecules . This application is particularly useful in the analysis of glycosylated proteins or other biomolecules .
  • Results or Outcomes : The outcomes would also depend on the specific electrophoresis process being studied. Boronic acids have shown to be effective in the separation and analysis of glycated molecules .

Controlled Release of Insulin

  • Summary of Application : Boronic acids have been employed in polymers for the controlled release of insulin . This application is particularly important in the development of advanced drug delivery systems .
  • Results or Outcomes : The outcomes would also depend on the specific drug delivery system being developed. Boronic acid-based polymers have shown potential in the controlled release of insulin .

Safety And Hazards

Octylboronic acid is classified as a skin irritant, eye irritant, and may cause respiratory irritation . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this chemical .

Future Directions

Boronic acids, including Octylboronic acid, are finding increasing applications in diverse areas of research . Their interactions with diols and strong Lewis bases have led to their use in various sensing applications . The exploration of novel chemistries using boron is expected to fuel emergent sciences .

properties

IUPAC Name

octylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19BO2/c1-2-3-4-5-6-7-8-9(10)11/h10-11H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKFRVXOKPXCXAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(CCCCCCCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10409368
Record name Octylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10409368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Octylboronic acid

CAS RN

28741-08-4
Record name B-Octylboronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28741-08-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Octylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10409368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name n-Octylboronic Acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
59
Citations
I Kondolff, H Doucet, M Santelli - Tetrahedron, 2004 - Elsevier
… We also studied the coupling of bromopyridines with n-octylboronic acid. As expected, 8c we observed higher TONs for the coupling of β- and γ-substituted bromopyridines (1000) (…
Number of citations: 68 www.sciencedirect.com
Y Fall, H Doucet, M Santelli - Applied Organometallic …, 2008 - Wiley Online Library
… We first examined the reactivity of β-bromostyrene with noctylboronic acid in the presence of 1 – 2 mol% catalyst (Scheme 1, Tables 1 and 2). Using DMAc as solvent and K2CO3, …
Number of citations: 19 onlinelibrary.wiley.com
MK Balaconis, Y Luo, HA Clark - Analyst, 2015 - pubs.rsc.org
… improve the sensor response compared to octylboronic acid, which was used previously. On comparing boronic acid used in this paper to octylboronic acid, the fluorescence was found …
Number of citations: 24 pubs.rsc.org
M Sato, N Miyaura, A Suzuki - Chemistry Letters, 1989 - journal.csj.jp
… 3, we examined the reaction of i odobenzene with three types of esters of octylboronic acid. The results are summarized in Table 1 . It is shown that the high yields of octyl – benzene …
Number of citations: 143 www.journal.csj.jp
P Basnet, S Thapa, DA Dickie, R Giri - Chemical Communications, 2016 - pubs.rsc.org
… While n-octylboronic acid afforded no product, n-octylboronate ester 4 formed the coupled product in 37% yield (entries 6 and 7). Using 4-bromobenzotrifluoride instead of 2 also formed …
Number of citations: 39 pubs.rsc.org
KD Clevenger, R Wu, D Liu, W Fast - Biochemistry, 2014 - ACS Publications
The enzyme PvdQ (EC 3.5.1.97) from Pseudomonas aeruginosa is an N-terminal nucleophile hydrolase that catalyzes the removal of an N-myristyl substituent from a biosynthetic …
Number of citations: 17 pubs.acs.org
DB Diaz, AK Yudin - Nature Chemistry, 2017 - nature.com
… Boron-containing molecules with long aliphatic chains, such as 1-octylboronic acid (26), form tetrahedral complexes with the active-site serine in the β-subunit of PvdQ (Fig. 7d). 1-…
Number of citations: 233 www.nature.com
K Billingsley, MK Balaconis, JM Dubach… - Analytical …, 2010 - ACS Publications
… optode was made from the following components: 30 mg of high molecular weight carboxylated poly(vinylchloride), 60 μL of bis-(2-ethylhexyl)sebacate, 3.0 mg of octylboronic acid, 4.0 …
Number of citations: 103 pubs.acs.org
TV Rotanova, AG Ivanova, VK Antonov… - … Journal of Peptide …, 1976 - Wiley Online Library
… Bifunctional inhibition of the alkaline mesentericopeptidase by boric and n-propylboronic acid (0) or n-octylboronic acid (0). 1-inhibition by boric acid in the absence, 2 and 3-in the …
Number of citations: 6 onlinelibrary.wiley.com
D Berthomieu, C Gervais, G Renaudin… - European Journal of …, 2015 - Wiley Online Library
… Octylboronic acid (758 mg, 4.80 mmol) was then added to the solution under magnetic … Octylboronic acid (380 mg, 2.40 mmol) was then added to the solution under magnetic stirring. …

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